molecular formula C17H14ClFN2O3 B11009554 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11009554
M. Wt: 348.8 g/mol
InChI Key: FTCOGGOLSNYYSU-UHFFFAOYSA-N
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Description

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with a 2-chloro-4-fluorobenzyl group and two methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the quinazolinone core with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one stands out due to its unique combination of substituents on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H14ClFN2O3/c1-23-15-6-12-14(7-16(15)24-2)20-9-21(17(12)22)8-10-3-4-11(19)5-13(10)18/h3-7,9H,8H2,1-2H3

InChI Key

FTCOGGOLSNYYSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)OC

Origin of Product

United States

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